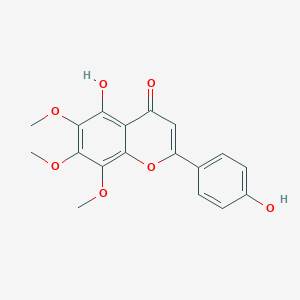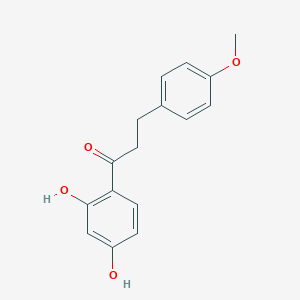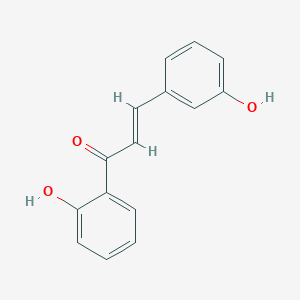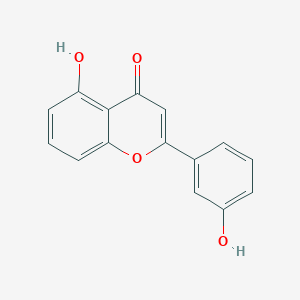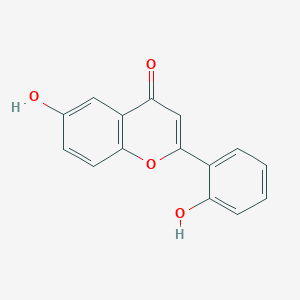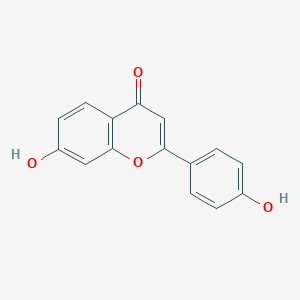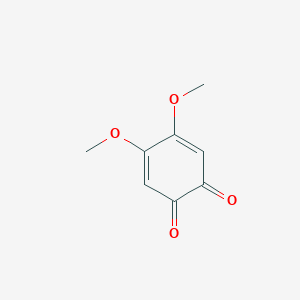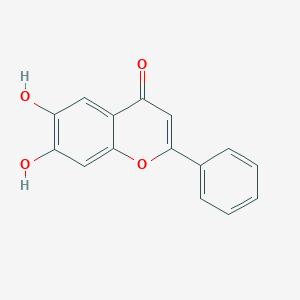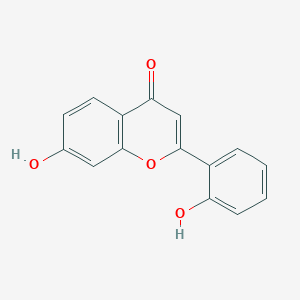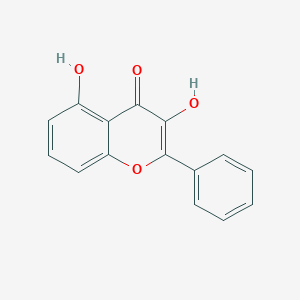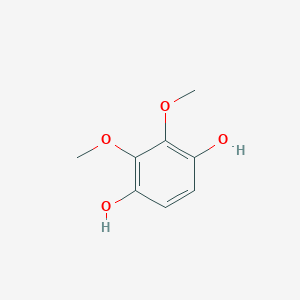
2,3-Dimethoxyhydroquinone
Descripción general
Descripción
2,3-Dimethoxyhydroquinone (DMHQ) is a chemical compound that is derived from hydroquinone. It is a natural product that is commonly found in plants and is known for its antioxidant properties. DMHQ has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Electrochemical Applications
2,3-Dimethoxyhydroquinone has been studied in electrochemical applications. For instance, its electrooxidation in the presence of 1,3-dicarbonyl compounds has been explored, revealing various electrochemical mechanisms and the generation of related products (Hosseiny Davarani et al., 2006). Additionally, electrochemical oxidation in the presence of β-diketones has been observed, leading to the formation of benzofuran derivatives (Makarem et al., 2009).
Environmental and Soil Chemistry
2,3-Dimethoxyhydroquinone's interaction with iron oxides like ferrihydrite and goethite has been studied, showing its role in soil electron transfer reactions and its impact on the formation of reactive oxygen species (Krumina et al., 2017).
Biological Activity and Synthesis
The compound has been synthesized by the brown rot fungus Gloeophyllum trabeum, suggesting its potential role as a ferric chelator and oxygen-reducing agent (Paszczynski et al., 1999). It also shows antibacterial activity, as observed in derivatives of 2,3-Dimethoxyhydroquinone against bacteria like Staphylococcus aureus and Streptococcus pyogenes (Lana et al., 2006).
Cytotoxicity and Antitumor Potential
Studies have shown that certain derivatives of 2,3-Dimethoxyhydroquinone exhibit varying degrees of cytotoxicity to human tumor cell lines, indicating potential use in cancer treatment (Sheh et al., 1992).
Miscellaneous Applications
The compound's role in the enhancement of yields of certain substances like 2,6-dimethoxy-ρ-benzoquinone in wheat germ fermentation has been explored using techniques like ultrasound and magnetic nanoparticles (Zheng et al., 2019).
Propiedades
Número CAS |
52643-52-4 |
|---|---|
Nombre del producto |
2,3-Dimethoxyhydroquinone |
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
2,3-dimethoxybenzene-1,4-diol |
InChI |
InChI=1S/C8H10O4/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4,9-10H,1-2H3 |
Clave InChI |
XGFABYCTEQAZOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1OC)O)O |
SMILES canónico |
COC1=C(C=CC(=C1OC)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


